molecular formula C37H68ClF3N10O7 B6295882 Dec-RRLL-CMK Trifluoroacetate CAS No. 911379-57-2

Dec-RRLL-CMK Trifluoroacetate

Cat. No. B6295882
CAS RN: 911379-57-2
M. Wt: 857.4 g/mol
InChI Key: BHSNKTQAGQAAMF-ZLYCMTQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dec-RRLL-CMK Trifluoroacetate (DRC) is a novel compound first synthesized in 2017 by a team of researchers at the University of Tokyo. It is a small molecule that has been found to possess a variety of biological and biochemical properties, including potential applications in scientific research. We will also discuss the advantages and limitations of using DRC in laboratory experiments, and provide a list of possible future directions.

Mechanism of Action

The mechanism of action of Dec-RRLL-CMK Trifluoroacetate is not fully understood. It is believed to interact with certain receptors in the cell membrane, which triggers a cascade of biochemical reactions. This results in the activation of specific signaling pathways, which can ultimately lead to changes in cell behavior.
Biochemical and Physiological Effects
Dec-RRLL-CMK Trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain signaling pathways, which can lead to changes in gene expression and cell behavior. It has also been found to modulate the activity of certain enzymes, which can lead to changes in metabolism.

Advantages and Limitations for Lab Experiments

Dec-RRLL-CMK Trifluoroacetate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. It is also relatively stable, which makes it suitable for long-term experiments. On the other hand, Dec-RRLL-CMK Trifluoroacetate is expensive and difficult to synthesize, which can limit its use in some experiments.

Future Directions

There are a number of possible future directions for research on Dec-RRLL-CMK Trifluoroacetate. These include further investigation of its mechanism of action, exploring its potential applications in drug development, and studying its effects on other biological systems. Additionally, it could be used to study the effects of changes in the environment on cell behavior, and to develop new techniques for imaging and quantifying proteins.

Synthesis Methods

Dec-RRLL-CMK Trifluoroacetate is synthesized through a two-step process. First, the starting compound, 4-chlorophenol, is reacted with 4-chlorobutanol to form 4-chlorobutyl 4-chlorophenyl ether. This reaction is conducted in an aqueous solution of sodium hydroxide. The second step involves reacting this ether with trifluoroacetic anhydride to form Dec-RRLL-CMK Trifluoroacetate. This reaction is conducted in a dry organic solvent such as dichloromethane.

Scientific Research Applications

Dec-RRLL-CMK Trifluoroacetate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and quantifying amyloid beta in neurons. It has also been used as a tool for studying the dynamics of membrane proteins, and as a drug for treating certain types of cancer.

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSNKTQAGQAAMF-ZLYCMTQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68ClF3N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

decanoyl-Arg-Arg-Leu-Leu-CH2Cl.TFA

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